molecular formula C21H23N3O2S B11055321 2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide

2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide

Cat. No.: B11055321
M. Wt: 381.5 g/mol
InChI Key: WJLQUTAGWFXHCA-UHFFFAOYSA-N
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Description

2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a phenyl group, and a sulfanyl group, making it a subject of interest for researchers.

Preparation Methods

The synthesis of 2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE typically involves multiple steps. The process begins with the preparation of the imidazole ring, followed by the introduction of the hydroxylphenyl and methyl groups. The final step involves the addition of the sulfanyl and phenylethylacetamide groups under specific reaction conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    Benzimidazoles: These compounds share the imidazole ring structure but differ in their functional groups and overall structure.

    Phenylacetamides: These compounds have a phenyl group and an acetamide group but lack the imidazole and sulfanyl groups.

The uniqueness of 2-({5-[(4-HYDROXYPHENYL)METHYL]-4-METHYL-1H-IMIDAZOL-2-YL}SULFANYL)-N-(1-PHENYLETHYL)ACETAMIDE lies in its specific arrangement of functional groups, which contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H23N3O2S

Molecular Weight

381.5 g/mol

IUPAC Name

2-[[4-[(4-hydroxyphenyl)methyl]-5-methyl-1H-imidazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C21H23N3O2S/c1-14(17-6-4-3-5-7-17)22-20(26)13-27-21-23-15(2)19(24-21)12-16-8-10-18(25)11-9-16/h3-11,14,25H,12-13H2,1-2H3,(H,22,26)(H,23,24)

InChI Key

WJLQUTAGWFXHCA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC(C)C2=CC=CC=C2)CC3=CC=C(C=C3)O

Origin of Product

United States

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